DFP-11207 -

DFP-11207

Catalog Number: EVT-1533794
CAS Number:
Molecular Formula: C15H25Cl2N3O
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
DFP-11207 is an orally available thymidylate synthase (TS) inhibitor with potential antineoplastic activity. Upon oral administration, DFP-11207 binds to and inhibits TS. This reduces thymine nucleotide synthesis, inhibits DNA synthesis and cell division, causes DNA damage and leads to tumor cell apoptosis. TS catalyzes the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP).
Overview

DFP-11207 is a novel oral cytotoxic agent developed to enhance the therapeutic efficacy of 5-fluorouracil, a widely used chemotherapeutic drug, while minimizing its associated toxicities. This compound combines a pro-drug form of 5-fluorouracil, specifically 1-ethoxymethyl-5-fluorouracil, with a reversible inhibitor of dihydropyrimidine dehydrogenase and a potent inhibitor of orotate phosphoribosyl transferase. The strategic combination of these components aims to improve the pharmacological profile of 5-fluorouracil by increasing its activity against cancer cells while reducing gastrointestinal and hematologic side effects commonly seen with traditional 5-fluorouracil treatments .

Source and Classification

DFP-11207 is classified as an oral fluoropyrimidine and is primarily aimed at oncology applications, particularly in treating various solid tumors and gastrointestinal cancers. It has shown promising applications in the treatment of esophageal, colorectal, gastric, pancreatic, and gallbladder cancers.

Synthesis Analysis

The synthesis of DFP-11207 involves several steps to ensure high yield and purity while maintaining biological activity. The primary components include:

  • 1-Ethoxymethyl-5-fluorouracil: This is synthesized as a prodrug of 5-fluorouracil.
  • 5-Chloro-2,4-dihydroxypyridine: This acts as a potent inhibitor of 5-fluorouracil degradation.
  • Citrazinic acid: This component inhibits the phosphorylation of 5-fluorouracil.

The industrial production typically combines these components in a specific formulation to achieve the desired pharmacokinetic and pharmacodynamic properties.

Technical Details

The precise synthetic route is proprietary but focuses on optimizing yield and purity while ensuring the biological activity of the compound. Hydrolysis reactions are crucial for converting the prodrug into its active form.

Molecular Structure Analysis

DFP-11207 has a molecular formula of C15H25Cl2N3O. Its structure consists of three main components that work synergistically to enhance the efficacy of 5-fluorouracil while reducing its toxicities.

PropertyData
Molecular FormulaC15H25Cl2N3O
AppearanceSolid powder
Origin of ProductUnited States

The compound's design allows for improved pharmacokinetic properties compared to traditional formulations of 5-fluorouracil.

Chemical Reactions Analysis

DFP-11207 primarily undergoes hydrolysis to release its active components, particularly converting 1-ethoxymethyl-5-fluorouracil into 5-fluorouracil.

Types of Reactions

  • Hydrolysis: Catalyzed by liver microsomes, this reaction is essential for activating the prodrug.
  • Inhibition: The component 5-chloro-2,4-dihydroxypyridine inhibits dihydropyrimidine dehydrogenase, preventing the degradation of 5-fluorouracil.
  • Phosphorylation Inhibition: Citrazinic acid inhibits orotate phosphoribosyltransferase, reducing the phosphorylation of 5-fluorouracil.

These reactions contribute to enhanced plasma concentrations of active metabolites, which improve antitumor activity .

Mechanism of Action

DFP-11207 exerts its effects through several mechanisms:

  1. Prodrug Activation: The conversion of 1-ethoxymethyl-5-fluorouracil to 5-fluorouracil occurs via hydrolysis facilitated by liver microsomes.
  2. Inhibition of Degradation: The reversible inhibition by 5-chloro-2,4-dihydroxypyridine reduces the breakdown of 5-fluorouracil.
  3. Inhibition of Phosphorylation: Citrazinic acid's action decreases the phosphorylation rate of 5-fluorouracil, further enhancing its therapeutic effects.

This dual-action mechanism allows DFP-11207 to maintain higher levels of active drug in circulation while minimizing side effects associated with traditional therapies .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid powder
  • Solubility: Information regarding solubility in various solvents can be critical for formulation development.

Chemical Properties

DFP-11207's unique formulation allows it to be used as a monotherapy or in combination with other chemotherapeutic agents. Its pharmacokinetic profile enables lower peak plasma concentrations and longer half-lives for 5-fluorouracil, translating into better tolerability and reduced toxicity compared to traditional treatments .

Applications

DFP-11207 has shown significant promise in scientific research applications, particularly in oncology. Its formulation allows it to be effectively utilized in treating various solid tumors and gastrointestinal cancers. Clinical studies have demonstrated enhanced pharmacokinetic properties compared to other formulations of 5-fluorouracil, making it an attractive option for patients who have previously experienced severe side effects from standard treatments involving this chemotherapeutic agent .

Properties

Product Name

DFP-11207

Molecular Formula

C15H25Cl2N3O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.